2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide
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Overview
Description
2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide is a chemical compound with the molecular formula C16H22N2OS and a molecular weight of 290.42368 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring, followed by further functionalization to introduce the hexanamide group . Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminothiophenol with an aldehyde in the presence of a base such as piperidine in ethanol.
Microwave Irradiation: This method accelerates the reaction by using microwave energy, leading to higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis and improving efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, samarium triflate.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Functionalized Benzothiazoles: Formed through substitution reactions.
Scientific Research Applications
2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Organic Synthesis: It serves as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of benzothiazole derivatives.
Industrial Applications: It can be used as a catalyst or ligand in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: Another benzothiazole derivative with similar biological activities.
2-ethylbenzothiazole: A simpler derivative with different functional groups.
6-methyl-1,3-benzothiazol-2-ylamine: A related compound with a different substitution pattern on the benzothiazole ring.
Uniqueness
2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexanamide moiety, in particular, differentiates it from other benzothiazole derivatives and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H22N2OS |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C16H22N2OS/c1-4-6-7-12(5-2)15(19)18-16-17-13-9-8-11(3)10-14(13)20-16/h8-10,12H,4-7H2,1-3H3,(H,17,18,19) |
InChI Key |
JZFXKSQJRNXSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)C |
Origin of Product |
United States |
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